2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 125056-71-5
VCID: VC17166047
InChI: InChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14)
SMILES:
Molecular Formula: C9H14N2O4S
Molecular Weight: 246.29 g/mol

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-

CAS No.: 125056-71-5

Cat. No.: VC17166047

Molecular Formula: C9H14N2O4S

Molecular Weight: 246.29 g/mol

* For research use only. Not for human or veterinary use.

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- - 125056-71-5

Specification

CAS No. 125056-71-5
Molecular Formula C9H14N2O4S
Molecular Weight 246.29 g/mol
IUPAC Name 1-(2-hydroxyethoxymethyl)-5-methyl-6-methylsulfanylpyrimidine-2,4-dione
Standard InChI InChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14)
Standard InChI Key RCMQIVZCCPUJFH-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C(=O)NC1=O)COCCO)SC

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of this compound is C₉H₁₄N₂O₄S, with a molar mass of 246.28 g/mol. The pyrimidinedione core consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with ketone groups at positions 2 and 4. Key substituents include:

  • 1-[(2-Hydroxyethoxy)methyl]: A polar acyclic chain enhancing water solubility through hydrogen bonding.

  • 5-Methyl group: A hydrophobic substituent influencing van der Waals interactions in biological systems.

  • 6-(Methylthio): A sulfur-containing group contributing to electron delocalization and potential metal coordination .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight246.28 g/mol
LogP (Predicted)0.89 ± 0.35
Hydrogen Bond Donors2 (pyrimidinedione NH, hydroxyl)
Hydrogen Bond Acceptors5 (4 carbonyl O, 1 ether O)
Rotatable Bonds5

Synthesis and Manufacturing

The synthesis follows modified Gould-Jacobs cyclization strategies optimized for pyrimidinedione derivatives. As detailed in Buckheit et al. (2007), key steps include :

  • Tosylation of Pyrimidinedione Core: Reacting 2,4(1H,3H)-pyrimidinedione with p-toluenesulfonyl chloride in pyridine to activate the N-1 position.

  • Alkylation: Introducing the (2-hydroxyethoxy)methyl group via nucleophilic substitution using sodium bicarbonate and lithium iodide in dimethylformamide (DMF) at 50–80°C.

  • Thioether Formation: Installing the methylthio group at position 6 through radical-mediated thiolation or displacement reactions.

Critical parameters affecting yield (typically 30–45%):

  • Temperature control during alkylation to prevent epimerization

  • Anhydrous conditions for thioether stabilization

  • Purification via column chromatography using ethyl acetate/hexane gradients

Biological Activity and Mechanism

While direct antiviral data for this compound remains unpublished, structural analogs demonstrate potent HIV-1 RT inhibition (IC₅₀ = 12–85 nM) . The 6-(methylthio) group enhances binding to the NNRTI pocket through:

  • Hydrophobic interactions with Pro95 and Trp229 residues

  • Sulfur-π interactions with Tyr318 aromatic ring

  • Conformational restriction of the pyrimidinedione core

Table 2: Comparative Activity of Pyrimidinedione Derivatives

Substituent PatternHIV-1 RT IC₅₀ (nM)Cytotoxicity (CC₅₀, μM)
5-Me, 6-SMe, 1-HEM*38.2 ± 4.1>100
5-Cl, 6-OMe, 1-cyclopentyl12.7 ± 1.845.3
5-H, 6-SMe, 1-benzyl84.9 ± 6.3>100
*HEM = (2-hydroxyethoxy)methyl
GHS CategoryCodePrecautionary Measures
Acute Oral Toxicity (Cat 4)H302Avoid ingestion
Skin Irritation (Cat 2)H315Wear nitrile gloves
Eye Irritation (Cat 2A)H319Use chemical goggles
Respiratory IrritationH335Use fume hood

First aid measures include copious water irrigation for eye contact (15 min minimum) and activated charcoal (2 g/kg) for accidental ingestion. Long-term storage requires desiccated conditions at 2–8°C under nitrogen atmosphere.

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